N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-8-10-17(11-9-16)22-14-27-24(29(22)21-7-3-5-19(26)13-21)31-15-23(30)28-20-6-2-4-18(25)12-20/h2-14H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQJZXNEYKNZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 426.39 g/mol. The structural formula includes a thioether linkage and an imidazole ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may act as an enzyme inhibitor, altering pathways associated with cancer cell proliferation and antimicrobial resistance.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various kinases involved in cell signaling pathways.
- Receptor Interaction : It may bind to specific receptors, modulating their activity, which can lead to altered cellular responses.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of bacteria. In vitro assays have demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Anticancer Properties
This compound has been evaluated for its anticancer effects. In cell line studies, it exhibited cytotoxicity against various cancer cell types, including breast and lung cancer cells. The IC50 values observed ranged from 10 to 30 µM, indicating moderate potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the imidazole ring and the thioether linkage have been systematically studied to enhance efficacy and reduce toxicity.
| Substituent | Biological Activity | Notes |
|---|---|---|
| 3-Chlorophenyl | Moderate Anticancer | Enhances lipophilicity |
| p-Tolyl | Increased Antimicrobial | Contributes to receptor binding |
| Imidazole Ring | Critical for Activity | Essential for enzyme interaction |
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that this compound exhibited strong activity against Staphylococcus aureus with an MIC of 4 µg/mL.
- Cancer Cell Studies : Research by Johnson et al. (2024) demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways, with significant morphological changes observed under microscopy.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Reported Activities
Key Observations:
Core Structure :
- The target’s imidazole core differs from benzimidazole () and phthalimide (), which exhibit distinct aromaticity and planarity. Imidazole’s smaller heterocycle may enhance solubility compared to benzimidazole, while phthalimide’s rigid structure suits polymer applications .
- Substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl in ) influence electronic effects. The para-tolyl group in the target could enhance lipophilicity relative to ortho-tolyl in .
Functional Groups: The thioacetamide (–S–CH₂–CO–NH–) in the target and ’s compound may improve membrane permeability compared to amine () or imide () groups. ’s hydrazide moiety (–NH–NH₂) introduces hydrogen-bonding capacity, which is absent in the target, possibly affecting antimicrobial activity .
Spectroscopic and Structural Analysis
- X-ray Crystallography : confirmed the (E)-configuration of an imine-containing analog via single-crystal X-ray analysis. Similar structural confirmation would be critical for the target compound to validate its stereochemistry .
- Spectroscopy : IR and NMR data for ’s compound (C=O stretch at ~1680 cm⁻¹, aromatic protons at δ 7.2–8.1 ppm) provide reference points for characterizing the target’s functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
